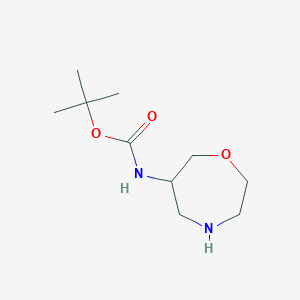

tert-butyl N-(1,4-oxazepan-6-yl)carbamate

Description

tert-Butyl N-(1,4-oxazepan-6-yl)carbamate is a carbamate-protected amine derivative featuring a seven-membered 1,4-oxazepane ring. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to the nitrogen of the oxazepane moiety. The Boc group serves as a protective agent for amines during synthetic processes, particularly in pharmaceutical intermediate synthesis .

Properties

IUPAC Name |

tert-butyl N-(1,4-oxazepan-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGJDFARDRHXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782916-90-8 | |

| Record name | tert-butyl N-(1,4-oxazepan-6-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route via Carbamate Formation from Isocyanates and Heterocyclic Amines

Overview:

This method involves the reaction of a suitable heterocyclic amine, specifically 1,4-oxazepane derivatives, with tert-butyl carbamate precursors such as di-tert-butyl dicarbonate (Boc₂O). The process is straightforward, scalable, and commonly employed in organic synthesis.

Reaction Scheme:

$$ \text{Heterocyclic amine} + \text{Boc}_2\text{O} \rightarrow \text{tert-butyl N-(heterocyclic amino)carbamate} $$

- Dissolve 1,4-oxazepane derivative (e.g., 6-aminomethyl oxazepane) in anhydrous dichloromethane (DCM).

- Add triethylamine (TEA) as a base to neutralize the generated acid.

- Cool the mixture to 0 °C.

- Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

- Stir at room temperature for 16–24 hours.

- Work-up involves washing with aqueous acid (e.g., KHSO₄), water, and brine, then drying over MgSO₄.

- Concentrate under reduced pressure to obtain the carbamate product.

Research Findings:

This method is supported by patent WO2012046882A1, which describes the synthesis of oxazepane derivatives via carbamate formation, emphasizing mild conditions and high yields.

Synthesis via Nucleophilic Substitution on Activated Ring Systems

Overview:

In this approach, a pre-activated oxazepane ring bearing a leaving group (e.g., halide or mesylate) is reacted with a carbamate nucleophile.

Reaction Scheme:

$$ \text{Oxazepane derivative with leaving group} + \text{tert-butyl carbamate} \rightarrow \text{N-substituted oxazepane carbamate} $$

- Prepare an oxazepane derivative with a suitable leaving group (e.g., 6-chloromethyl oxazepane).

- React with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate.

- Conduct the reaction in polar aprotic solvents like DMF or DMSO at ambient or slightly elevated temperature.

- Purify via column chromatography or recrystallization.

Research Evidence:

This method aligns with protocols used in heterocyclic carbamate synthesis, as documented in recent organic synthesis literature.

Industrial-Scale Production Using Carbamate Precursors

Overview:

Large-scale synthesis often employs di-tert-butyl dicarbonate (Boc₂O) reacting with heterocyclic amines under controlled conditions.

- Use of inert atmosphere (nitrogen or argon).

- Mild temperatures (0–25 °C).

- Solvent systems such as DCM or ethyl acetate.

- Catalytic or stoichiometric amounts of base (TEA or DIPEA).

- The heterocyclic amine is dissolved in solvent.

- Boc₂O and base are added sequentially.

- The mixture is stirred for several hours.

- Post-reaction work-up involves extraction, washing, and solvent removal.

Supporting Data:

This scalable process is detailed in patent literature and is consistent with the synthesis of carbamate intermediates for pharmaceutical applications.

Synthesis via Ring-Closing and Functionalization

Overview:

A more complex route involves constructing the oxazepane ring first, followed by functionalization at the 6-position with a carbamate group.

- Synthesize the oxazepane ring via cyclization of suitable amino alcohols or amino esters.

- Introduce a leaving group at the 6-position.

- React with tert-butyl carbamate under nucleophilic substitution conditions.

Research Findings:

This method allows for stereochemical control and functional group modifications, as explored in recent heterocyclic synthesis research.

Data Summary Table: Preparation Methods

Notes on Reaction Optimization and Purity

- Use of dry, inert atmospheres (nitrogen or argon) minimizes side reactions.

- Purification typically involves chromatography or recrystallization.

- Reaction monitoring via NMR and IR ensures completion.

- Purity levels exceeding 97% are achievable, suitable for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1,4-oxazepan-6-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Scientific Research Applications

Synthetic Applications

Tert-butyl N-(1,4-oxazepan-6-yl)carbamate serves as a versatile building block in organic synthesis. It is utilized in the development of various pharmacologically active compounds through:

- C–N Bond Formation : This compound can participate in reactions that form carbon-nitrogen bonds, which are critical in synthesizing amines and other nitrogen-containing heterocycles .

- Protecting Group : As a carbamate, it acts as a protecting group for amines during multi-step syntheses, facilitating the selective modification of other functional groups .

Medicinal Chemistry

The compound has potential therapeutic applications due to its structural resemblance to known bioactive molecules. Its derivatives are being explored for:

- Antiviral Activity : Research indicates that compounds similar to this compound can inhibit viral replication, making them candidates for antiviral drug development .

- Neuropharmacological Effects : Given its structure, it may influence neurotransmitter systems and could be investigated for use in treating neurological disorders.

Biological Research

In biological studies, this compound is examined for its interactions with various biological targets:

- Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes involved in disease processes, including those related to cancer and viral infections .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Antiviral Studies : A study demonstrated that derivatives of oxazepan-based compounds exhibited significant antiviral activity against Dengue virus (DENV), suggesting that this compound could be a lead structure for developing antiviral agents .

- Synthetic Methodology Development : Researchers have developed photocatalytic methods utilizing this compound to facilitate C–H amidation reactions, showcasing its role in advancing synthetic organic chemistry .

Data Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(1,4-oxazepan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of tert-butyl N-(1,4-oxazepan-6-yl)carbamate, highlighting differences in heterocyclic cores, substituents, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₀H₂₀N₂O₃ | 228.28 | Seven-membered oxazepane ring, Boc-protected |

| tert-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate | 1330069-67-4 | C₁₀H₂₀N₂O₃ | 228.28 | Chiral center at position 6 of oxazepane |

| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | C₁₂H₂₂N₂O₂ | 226.32 | Bicyclic structure, increased rigidity |

| tert-Butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate | 1638744-48-5 | C₁₃H₁₈N₂O₃ | 258.29 | Benzoxazine core, aromatic ring system |

| tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | C₁₁H₂₁NO₃ | 215.29 | Cyclopentyl substituent, hydroxyl group |

Physicochemical Properties

- Solubility : The oxazepane derivative’s seven-membered ring enhances solubility in polar solvents compared to rigid bicyclic analogs (e.g., 1932203-04-7) .

- Stability : The Boc group in all compounds is acid-labile, enabling deprotection under trifluoroacetic acid (TFA) (). However, benzoxazine derivatives (e.g., 1638744-48-5) may exhibit higher thermal stability due to aromatic conjugation .

Biological Activity

Tert-butyl N-(1,4-oxazepan-6-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a monoamine reuptake inhibitor. This article explores its chemical properties, biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- IUPAC Name : tert-butyl (S)-(1,4-oxazepan-6-yl)carbamate

- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CNCCOC1

The compound features a tert-butyl group attached to a carbamate moiety linked to a chiral 1,4-oxazepane ring. This unique structure allows for specific interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant monoamine reuptake inhibitory activity , which suggests its potential utility in treating various neurological disorders by modulating neurotransmitter levels in the brain. The oxazepane ring structure is particularly noted for its ability to interact with neurotransmitter systems, contributing to its biological efficacy .

The proposed mechanism of action involves the inhibition of the reuptake of key monoamines such as serotonin, norepinephrine, and dopamine. This activity is critical for the treatment of conditions like depression and anxiety disorders. Compounds with similar structures have shown effectiveness in improving symptoms associated with these conditions .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the oxazepane ring through cyclization reactions.

- Carbamoylation using tert-butyl chloroformate to introduce the carbamate functional group.

- Purification through chromatographic techniques to isolate the desired product.

Comparative Analysis

To further understand the biological implications of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl 7-(3,4-dichlorophenyl)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | Contains a dichlorophenyl group | Potential for enhanced biological activity |

| Tert-butyl (2-oxoazepan-3-yl)carbamate | Lacks the oxazepane nitrogen | Different pharmacological profile |

| N-benzyl-N-[2-[tert-butyl(dimethyl)silyl]oxymethyl]-3-(3,4-dichlorophenyl)-3-hydroxypropyl]-2-chloroacetamide | Complex structure with multiple functional groups | Diverse biological implications |

This compound stands out due to its specific stereochemistry and potential therapeutic applications related to monoamine transport modulation.

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds similar to this compound in clinical settings:

- Study on Antidepressant Activity : A study demonstrated that compounds with monoamine reuptake inhibition could significantly reduce depressive symptoms in animal models. The results indicated a dose-dependent relationship between compound concentration and behavioral improvement .

- Neurotransmitter Interaction Studies : Binding assays revealed that the compound interacts selectively with serotonin and norepinephrine transporters, emphasizing its potential as an antidepressant .

- Safety and Toxicology Assessments : Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical trials .

Q & A

Basic Research Questions

Q. What are the recommended purification techniques for tert-butyl N-(1,4-oxazepan-6-yl)carbamate, and how do solvent choices impact yield?

- Methodological Answer : Purification typically involves recrystallization or column chromatography. For recrystallization, solvents like ethyl acetate/hexane mixtures are preferred due to their polarity gradient, which enhances crystal formation. Column chromatography using silica gel (60–120 mesh) with a gradient elution of dichloromethane/methanol (95:5) can resolve impurities. Solvent selection must account for the compound’s moderate polarity and stability; for example, avoid strong acids/bases to prevent Boc-deprotection .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis of the carbamate group. Use desiccants (e.g., molecular sieves) in storage containers. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <2% degradation when protected from light and moisture .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the tert-butyl singlet (~1.4 ppm, 9H) and carbamate carbonyl (~155 ppm).

- IR : Confirm Boc-group presence via C=O stretch (~1690–1740 cm⁻¹).

- MS (ESI+) : Molecular ion [M+H]+ at m/z 245.2 (calculated for C₁₀H₂₁N₂O₃).

Cross-validate with elemental analysis (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical. Grow crystals via slow evaporation of a saturated acetonitrile solution. Refinement parameters (R1 > 0.05 suggest disorder; check for twinning with PLATON). Use ORTEP-3 for thermal ellipsoid visualization to confirm bond angles and torsional strain in the oxazepane ring .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Common side products include Boc-deprotected amines (due to acidic conditions) or oxazepane ring-opening. Mitigation strategies:

- Use mild bases (e.g., DIEA) instead of strong bases to prevent nucleophilic attack on the carbamate.

- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).

- Optimize coupling agents: HATU/DMAP in DMF at 0°C reduces epimerization .

Q. How can researchers address contradictions in NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in oxazepane). Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, at –40°C in DMSO-d6, splitting of N–H peaks confirms restricted rotation. Compare with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-31G**) to assign ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.